molecular formula C8H5I B1340234 1-Ethynyl-4-iodobenzene CAS No. 766-99-4

1-Ethynyl-4-iodobenzene

Cat. No. B1340234
CAS RN: 766-99-4
M. Wt: 228.03 g/mol
InChI Key: MYGXITKLGQBZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-4-iodobenzene is a chemical compound that is part of the ethynylbenzene family, characterized by the presence of an ethynyl group (-C≡CH) attached to a benzene ring. While the provided papers do not directly discuss 1-ethynyl-4-iodobenzene, they do provide insights into the properties and reactions of related ethynylbenzene derivatives, which can be extrapolated to understand the behavior of 1-ethynyl-4-iodobenzene.

Synthesis Analysis

The synthesis of ethynylbenzene derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions as seen in the synthesis of chromone and 4(1H)-quinolinone from iodobenzene derivatives . The use of palladium catalysis is a common strategy for forming carbon-carbon bonds, which is likely applicable to the synthesis of 1-ethynyl-4-iodobenzene.

Molecular Structure Analysis

The molecular structure of ethynylbenzene derivatives can be quite diverse, as seen in the crystal structures of para-substituted ethynylbenzenes . These structures often involve intermolecular interactions such as hydrogen bonding and π interactions, which can influence the packing and stability of the crystals. For 1-ethynyl-4-iodobenzene, the presence of the iodine atom would likely have a significant impact on its molecular structure due to its size and ability to participate in halogen bonding.

Chemical Reactions Analysis

Ethynylbenzene derivatives can undergo a variety of chemical reactions. For instance, the thermolysis of diethynyl compounds can lead to the formation of dehydrobenzene intermediates, which can further react to form various products . Additionally, ethynyl groups can participate in coupling reactions to form more complex structures, as seen in the synthesis of organoplatinum dendrimers . These reactions highlight the reactivity of the ethynyl group, which would also be relevant for 1-ethynyl-4-iodobenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynylbenzene derivatives can be influenced by their molecular structure. For example, the photophysics of 1,4-diethynylbenzenes can be affected by aggregation and planarization, as observed in the study of their absorption and emission spectra in solution and in crystals . The presence of substituents such as iodine in 1-ethynyl-4-iodobenzene would likely affect its physical properties, such as solubility and melting point, as well as its chemical properties, including reactivity and spectral characteristics.

Scientific Research Applications

Synthesis and Polymerization

1-Ethynyl-4-iodobenzene serves as a pivotal intermediate in the synthesis of specialized polymers and oligomers. It is utilized in the chain growth polycondensation process to create oligo(p-phenyleneethynylene)s with low polydispersity, enabling the synthesis of oligomers with desired molecular weights and narrow molecular weight distributions. This application is significant for preparing defectless poly(p-phenyleneethynylene)s with required molecular weights, showcasing its utility in developing advanced materials with precise properties (Kovalev et al., 2005).

Organic Synthesis

The compound is integral to organic synthesis methods, including the Sonogashira coupling reaction. It has been used to synthesize ethynylated biaryls and asymmetric diethynylated benzene derivatives through sequential Sonogashira and Suzuki couplings in water. This method demonstrates the versatility of 1-Ethynyl-4-iodobenzene in facilitating the construction of complex organic molecules, which can have implications for materials science and pharmaceutical research (Hassaneen et al., 2015).

Molecular Electronics

1-Ethynyl-4-iodobenzene is used in the creation of single molecule junctions for molecular electronics. Diazonium grafted oligo(phenylene ethynylene) monolayers, prepared from derivatives of 1-Ethynyl-4-iodobenzene, are suitable for single molecule conductance studies. This application is crucial for the development of molecular electronics, where the ability to control and measure electron transport at the molecular level is fundamental (Liang et al., 2016).

Supramolecular Chemistry

In supramolecular chemistry, 1-Ethynyl-4-iodobenzene plays a role in the synthesis of optically active acyclic ethynylhelicene oligomers. These oligomers exhibit significant changes in their circular dichroism spectra, indicating the formation of helical structures. This property is of interest for the study of chiral materials and their applications in areas such as optical devices and sensors (Sugiura et al., 2004).

Electro-optical Properties

The electro-optical and electrochemical properties of polymers synthesized from 1-Ethynyl-4-iodobenzene, such as poly(1-ethynyl-4-phenoxybenzene), are studied for their potential in electronic and photonic devices. These polymers demonstrate characteristic UV-visible absorption and photoluminescence, which are key attributes for materials used in optoelectronic applications (Gal et al., 2017).

Safety And Hazards

The safety information for 1-Ethynyl-4-iodobenzene indicates that it is hazardous . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

1-Ethynyl-4-iodobenzene is used to synthesize quinoline derivatives . It is also used in the synthesis and characterization of photoelectronic polymers containing triphenylamine moiety .

properties

IUPAC Name

1-ethynyl-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5I/c1-2-7-3-5-8(9)6-4-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGXITKLGQBZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30478894
Record name 1-Ethynyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-iodobenzene

CAS RN

766-99-4
Record name 1-Ethynyl-4-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyl-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30478894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of ((4-iodophenyl)ethynyl)trimethylsilane (5) (2.07 g, 6.23 mmol) in methanol (40 mL) was added K2CO3 (8.0 g, 57.9 mmol) and the reaction was allowed to stir for 48 hours. The volatiles were then removed in vacuo and the residue partitioned between ethyl acetate and H2O. The layers were separated and the aqueous phase re-extracted with ethyl acetate (2×). The combined organic layers were washed (H2O, brine), dried (Na2SO4), and filtered. The solvent was removed in vacuo and the residue was crystallized from hexane at −20° C. (in 2 crops) to give 1-ethynyl-4-iodobenzene (6) as a colorless solid (0.92 g, 64%). 1H NMR (400 MHz, DMSO-d6) δ 7.66 (app d, J=8.6 Hz, 2H), 7.20 (app d, J=8.5 Hz, 2H), 1.54 (s, 1H).
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethynyl-4-iodobenzene
Reactant of Route 2
1-Ethynyl-4-iodobenzene
Reactant of Route 3
Reactant of Route 3
1-Ethynyl-4-iodobenzene
Reactant of Route 4
1-Ethynyl-4-iodobenzene
Reactant of Route 5
Reactant of Route 5
1-Ethynyl-4-iodobenzene
Reactant of Route 6
Reactant of Route 6
1-Ethynyl-4-iodobenzene

Citations

For This Compound
31
Citations
AI Kovalev, K Takeuchi, M Asai, M Ueda… - Russian chemical …, 2004 - Springer
… of aryl halide with respect to the terminal ethynyl groups of dialkynylarenes in cross cou pling reactions should be substantially higher than that with respect to 1 ethynyl 4 iodobenzene. …
Number of citations: 5 link.springer.com
AI Kovalev, K Takeuchi, AV Barzykin… - Macromolecular …, 2005 - Wiley Online Library
… Thus, it is reasonable to suggest the following scheme for the polycondensation of 1-ethynyl-4-iodobenzene (Scheme 4). The polymer molecule (6) has a considerably more reactive …
Number of citations: 13 onlinelibrary.wiley.com
J Vohlidal, J Sedláček, M Pacovska, O Lavastre… - Polymer, 1997 - Elsevier
New functional acetylene, 1-ethynyl-4-iodobenzene, (p-iodophenylacetylene) was prepared, characterized (ir, nmr, uv and mass spectra) and transformed into high-molecular-weight …
Number of citations: 40 www.sciencedirect.com
AI Kovalev, K Takeuchi, JI Sugiyama… - High Performance …, 2004 - journals.sagepub.com
… , modeling the propagating end of the polymer chain and that of the model reaction products, especially at low temperatures, indicates that polymerization of 1-ethynyl-4-iodobenzene …
Number of citations: 4 journals.sagepub.com
R Misra, R Maragani, T Jadhav, SM Mobin - New Journal of Chemistry, 2014 - pubs.rsc.org
… The reaction of the intermediates 1-ferrocenyl-1-ethynyl-4-iodobenzene (19) and 4-iodo-1-ferrocenylphenylethynylbenzene (21), 10 with trimethylsilylacetylene in the presence of Pd(…
Number of citations: 21 pubs.rsc.org
A Nagai, J Miyake, K Kokado, Y Nagata… - Journal of the American …, 2008 - ACS Publications
… Monomer 1 could be prepared from F-BODIPY having a decyl group and Grignard derivative, which was synthesized by the reaction of 1-ethynyl-4-iodobenzene and ethylmagnesium …
Number of citations: 144 pubs.acs.org
B Li, Y Yu, P Zhao, S Zhang - Chemistry–An Asian Journal, 2016 - Wiley Online Library
… In this study, the protocol of Pd@triazole-DCCMs effectively suppressed the self-coupling of 1-ethynyl-4-iodobenzene, and accelerated the coupling of aryl iodide with arylboronic acid (…
Number of citations: 16 onlinelibrary.wiley.com
P Jagadesan, KS Schanze - Macromolecules, 2019 - ACS Publications
This study examines the use of Pd(0)-catalyzed chain-growth Sonogashira coupling to prepare a series of poly(phenylene ethynylene) (PPE)-type conjugated polyelectrolytes that …
Number of citations: 15 pubs.acs.org
B Zhou, H Chen, C Wang - pstorage-acs-6854636.s3 …
… Following the general procedure: MnBr(CO)5 (0.05 mmol, 10 mol %, 13.75 mg), 2-phenylpyridine (1.0 mmol, 155 mg), 1-ethynyl-4-iodobenzene (0.5 mmol, 114 mg), dicyclohexylamine (…
S Reymann - 2007 - edoc.unibas.ch
Chapter I gives a brief introduction to supramolecular chemistry, silver chemistry, pyridazine chemistry. Chapter II discusses the general procedure used for this work. It introduces the …
Number of citations: 3 edoc.unibas.ch

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.